12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone

描述

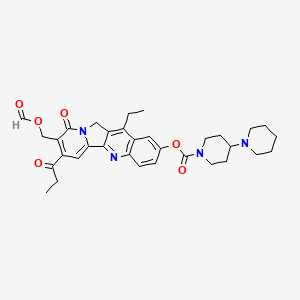

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone is a derivative of irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colon cancer. This compound is part of the camptothecin family, which is known for its potent anti-cancer properties. The unique structure of this compound allows it to interact with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.

属性

分子式 |

C33H38N4O6 |

|---|---|

分子量 |

586.7 g/mol |

IUPAC 名称 |

[12-ethyl-8-(formyloxymethyl)-9-oxo-7-propanoyl-11H-indolizino[1,2-b]quinolin-2-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C33H38N4O6/c1-3-23-24-16-22(43-33(41)36-14-10-21(11-15-36)35-12-6-5-7-13-35)8-9-28(24)34-31-26(23)18-37-29(31)17-25(30(39)4-2)27(32(37)40)19-42-20-38/h8-9,16-17,20-21H,3-7,10-15,18-19H2,1-2H3 |

InChI 键 |

QNIOKAYVQPDRIP-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)COC=O)C(=O)CC)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone typically involves multiple steps, starting from camptothecin. The process includes the introduction of various functional groups to the camptothecin core structure. Key steps include:

Esterification: Introduction of the formyloxy group.

Oxidation: Formation of the 9-oxo group.

Acylation: Addition of the propionyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to achieve the desired product.

化学反应分析

Types of Reactions

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones, while reduction reactions produce alcohols.

科学研究应用

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone has several scientific research applications:

Chemistry: Used as a building block for synthesizing other camptothecin derivatives.

Biology: Studied for its interactions with DNA and proteins.

Medicine: Investigated for its potential as an anti-cancer agent.

Industry: Used in the production of chemotherapeutic drugs.

作用机制

The mechanism of action of 12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone involves inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. The molecular targets and pathways involved include:

DNA topoisomerase I: Primary target.

Apoptosis pathways: Activation of cell death pathways.

相似化合物的比较

Similar Compounds

Irinotecan: The parent compound, used in colon cancer treatment.

Topotecan: Another camptothecin derivative used in ovarian and small cell lung cancer.

SN-38: The active metabolite of irinotecan, known for its potent anti-cancer activity.

Uniqueness

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone is unique due to its specific functional groups, which enhance its interaction with DNA topoisomerase I and improve its anti-cancer properties compared to other camptothecin derivatives.

生物活性

12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone, a derivative of the well-known chemotherapeutic agent irinotecan, has garnered attention for its potential biological activity, particularly in cancer treatment. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties.

- Molecular Formula : C33H38N4O6

- Molecular Weight : 586.678 g/mol

- CAS Number : 143490-56-6

- SMILES Notation : CCC(=O)C1=C(COC=O)C(=O)N2Cc3c(CC)c4cc(OC(=O)N5CCC(CC5)N6CCCCC6)ccc4nc3C2=C1

The mechanism by which this compound exerts its effects is primarily through the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA damage, leading to apoptosis in cancer cells.

Cytotoxicity Studies

Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, studies have shown that it effectively induces apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis via mitochondrial pathway |

| HCT116 | 4.5 | DNA damage and cell cycle arrest |

| A549 | 6.0 | Induction of caspase pathways |

Case Studies

- Phase I Clinical Trials : A study involving patients with solid tumors demonstrated the compound's ability to achieve partial responses in some cases when administered at a maximum tolerated dose of 30 mg/m² per day over a defined schedule. The observed side effects were primarily gastrointestinal, consistent with other irinotecan-based therapies .

- Preclinical Models : In animal models, administration of this lactone resulted in significant tumor regression in xenograft models of colorectal cancer. The compound's efficacy was attributed to its potent inhibition of tumor growth and metastasis .

Comparative Analysis with Other Derivatives

When compared to other irinotecan derivatives, such as SN-38 (the active metabolite), this compound shows enhanced stability and bioavailability, which may contribute to its improved therapeutic index.

| Compound | Stability | Bioavailability | Efficacy (Tumor Reduction) |

|---|---|---|---|

| Irinotecan | Moderate | Low | Moderate |

| SN-38 | Low | Moderate | High |

| 12-Ethyl... Irinotecan Lactone | High | High | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。